molecular formula C6H11N3 B1210631 2-Methylhistamine CAS No. 34392-54-6

2-Methylhistamine

Cat. No. B1210631
CAS RN: 34392-54-6
M. Wt: 125.17 g/mol
InChI Key: XDKYTXBAVJELDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylhistamine is an aralkylamino compound that is histamine bearing a methyl substituent at the 2 position on the ring. It has a role as a metabolite and a histamine agonist. It is an aralkylamino compound and a member of imidazoles. It derives from a histamine.

Scientific Research Applications

Vasodepressor Action in Pulmonary Microcirculation

2-Methylhistamine has been found to exhibit vasodepressor activity in the pulmonary microcirculation of guinea-pigs. This effect, significantly less potent than that of histamine, is mediated through H2-receptor activation and specifically antagonized by burimamide, indicating a role in vascular responses (Okpako, 1974).

Effect on Uterine Motility

In vivo studies on rats have shown that 2-methylhistamine inhibits the spontaneous activity of the estrogenized rat uterus. This action suggests a connection between histamine analogs and uterine activity, potentially mediated through catecholamine release and direct stimulation of H2 receptors (Cortijo et al., 1984).

Molecular Determinants at H2-Receptors

Computational evaluations have revealed that 2-methylhistamine's activity at H2 receptors can be explained by changes in ring tautomeric preference and the concentration of its monocationic species. This insight is crucial for understanding the molecular basis of its agonist activity compared to histamine and other derivatives (Reggio et al., 1986).

Interaction with Histamine Receptors

2-Methylhistamine's interaction with histamine receptors, particularly H2 receptors, has been extensively studied. It has been used as a tool for understanding the pharmacology of histamine receptors, as well as the chemical differentiation between H1 and H2 receptor agonists (Durant et al., 1975).

Impact on Neuronal Excitability

Research indicates that 2-methylhistamine, along with other histamine analogs, can excite neurons in the human enteric nervous system by activating histamine receptors, which may have implications for gut disorders (Breunig et al., 2007).

properties

CAS RN

34392-54-6

Product Name

2-Methylhistamine

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

2-(2-methyl-1H-imidazol-5-yl)ethanamine

InChI

InChI=1S/C6H11N3/c1-5-8-4-6(9-5)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)

InChI Key

XDKYTXBAVJELDQ-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1)CCN

Canonical SMILES

CC1=NC=C(N1)CCN

Other CAS RN

34392-54-6

synonyms

2-methylhistamine
2-methylhistamine dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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